molecular formula C18H16FNO3S2 B2851024 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide CAS No. 2191267-03-3

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2851024
CAS No.: 2191267-03-3
M. Wt: 377.45
InChI Key: HTHHLUWRKSUDKI-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide (CAS 2191267-03-3) is a synthetic organic compound with a molecular formula of C18H16FNO3S2 and a molecular weight of 377.45 g/mol. This molecule features a bithiophene backbone, a 2-hydroxyethyl linker, and a 4-fluorophenoxyacetamide group, contributing to its unique structural and electronic properties. The presence of the bithiophene moiety is of significant interest in materials science for the development of organic semiconductors and conductive polymers. In life sciences research, structurally related heterocyclic amide derivatives have been demonstrated to possess notable biological activities. For instance, studies on similar thiophene-containing amide compounds have shown moderate antioxidant properties in ABTS radical scavenging assays and significant antimicrobial activity against various bacterial strains and yeasts, such as Candida glabrata and Candida krusei . This suggests potential research applications for this compound in investigating new therapeutic or agrochemical agents. Furthermore, the 4-fluorophenoxy group is a common pharmacophore in medicinal chemistry, often explored for its potential in modulating biological activity and improving metabolic stability. The compound's structural features, including seven rotatable bonds and a topological polar surface area of 115 Ų, influence its physicochemical profile and make it a valuable building block for drug discovery and chemical biology . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S2/c19-13-1-3-14(4-2-13)23-10-18(22)20-9-15(21)17-6-5-16(25-17)12-7-8-24-11-12/h1-8,11,15,21H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHHLUWRKSUDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a bithiophene moiety, which is known for its electronic properties, and a 4-fluorophenoxy group that may enhance its biological activity. The synthesis generally involves multiple steps:

  • Formation of the Bithiophene Moiety : Achieved through palladium-catalyzed cross-coupling reactions.
  • Introduction of the Hydroxyethyl Group : This is typically done using ethylene oxide in basic conditions.
  • Formation of the Acetamide : The final step involves the reaction with acetic anhydride or similar reagents to form the acetamide structure.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, analogs that include bithiophene derivatives have shown promising results against various cancer cell lines:

  • In vitro Studies : Compounds similar to this compound demonstrated IC50 values ranging from 0.096 μM to 10 μM against breast (MCF7) and lung (A549) cancer cell lines .
CompoundCell LineIC50 (μM)
Compound AMCF70.096
Compound BA5490.34
This compoundMCF7TBD

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Tyrosine Kinases : Similar bithiophene-based compounds have been identified as inhibitors of receptor tyrosine kinases, which play a crucial role in cancer cell proliferation .
  • STING Pathway Activation : Some derivatives have been noted to activate the Stimulator of Interferon Genes (STING) pathway, leading to enhanced immune responses against tumors .

Case Studies

  • Antitumor Efficacy : A study evaluating a series of bithiophene derivatives found that compounds with similar structures exhibited significant cytotoxicity against various tumor cell lines, suggesting that modifications to the bithiophene core can enhance activity .
  • Synergistic Effects : Research has also indicated that combining this compound with existing chemotherapeutics may yield synergistic effects, improving overall treatment efficacy.

Scientific Research Applications

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide has shown promising biological activities, particularly in anticancer and anti-inflammatory applications. The compound's structure allows it to interact with various molecular targets, potentially leading to significant therapeutic effects.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For example, derivatives containing bithiophene moieties have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
    • A study reported that compounds featuring bithiophene exhibited IC50 values indicating potent cytotoxic effects against MCF7 and NCI-H460 cell lines.
  • Anti-inflammatory Potential : The compound's ability to modulate inflammatory pathways has been explored in several studies. For instance, it was found to reduce pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent .

Industrial Applications

Due to its unique properties, this compound may also find applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices. The bithiophene structure is known for its excellent charge transport properties, making it suitable for electronic applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its bithiophene-hydroxyethyl-fluorophenyl architecture. Key structural analogs include:

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Features Reference
Target: N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide Bithiophene Hydroxyethyl, 4-fluorophenoxy ~382.4* Conjugated bithiophene, polar hydroxyethyl N/A
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) None n-Butyl, butyryl-fluorophenoxy 325.36 Lipophilic alkyl chain, ketone group
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole-thiophene Ethyl-triazolylsulfanyl, 4-fluorophenyl 362.40 Sulfur-rich heterocycles
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo-thiazole-pyridine Dual fluorophenyl groups ~520.5* Rigid fused-ring system
N-(2-hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide Thiazolidinone Methoxyphenylidene, sulfanylidene ~428.5* Redox-active thiazolidinone core

*Estimated based on molecular formula.

Key Observations :

  • Bithiophene vs. Single Thiophene/Triazole : The target compound’s bithiophene provides extended π-conjugation, enhancing electron delocalization compared to single thiophene () or triazole systems. This may improve charge transport in materials applications .
  • Hydroxyethyl vs.
  • 4-Fluorophenoxy vs. Other Fluorophenyl Groups: The para-fluorine position minimizes steric hindrance compared to ortho-substituted analogs (e.g., ’s 2-fluorophenyl), favoring planar molecular conformations .

Key Comparisons :

  • Yield : The target compound’s synthesis may align with moderate yields (~60%), similar to compound 31 (54%) but lower than 30 (82%) due to steric challenges from the bithiophene .
  • Melting Point : Predicted to range between 80–85°C, comparable to analogs 30–32 (74–84°C), reflecting balanced crystallinity from aromatic stacking .
  • Chromatographic Polarity (Rf) : The hydroxyethyl group may reduce Rf (~0.40) relative to compound 32 (Rf = 0.65), indicating higher polarity .

Electronic and Steric Considerations

  • Bithiophene Conjugation : The bithiophene’s electron-rich nature contrasts with ’s furopyridine, which has an oxygen-containing heterocycle. This difference may alter redox behavior or binding affinities in biological targets.

Q & A

Q. What are the recommended multi-step synthetic routes for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-fluorophenoxy)acetamide?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Formation of the bithiophene core via Suzuki-Miyaura coupling or Stille cross-coupling to link thiophene units.
  • Step 2 : Introduction of the hydroxyethyl group via nucleophilic substitution or epoxide ring-opening reactions.
  • Step 3 : Acetamide functionalization using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the hydroxyethyl intermediate and 4-fluorophenoxyacetic acid.
  • Critical Factors : Use anhydrous conditions for coupling steps, and monitor reaction progress via TLC or LC-MS .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm), hydroxyethyl group (δ 3.5–4.2 ppm), and fluorophenoxy moiety (δ 6.7–7.1 ppm). Use 13C^{13}\text{C}-NMR to verify carbonyl (C=O, ~170 ppm) and aromatic carbons.
  • IR : Confirm hydroxyl (O-H stretch, ~3400 cm1^{-1}) and amide (N-H bend, ~1550 cm1^{-1}) groups.
  • X-ray Crystallography : Resolve spatial arrangement of the bithiophene and acetamide groups (if crystalline) .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to bioactive molecules.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Variation of Substituents : Synthesize analogs with modified fluorophenoxy (e.g., chloro, methoxy) or bithiophene (e.g., methyl, nitro) groups.
  • In Vitro Testing : Compare IC50_{50} values in enzymatic or cellular assays.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like COX-2 or HDACs .

Q. What computational methods assist in elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers or protein active sites over 100+ ns trajectories.
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Pharmacophore Modeling : Identify critical functional groups for target engagement using Schrödinger Suite .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer :
  • Purity Validation : Re-analyze conflicting batches via HPLC (≥95% purity) and DSC (melting point consistency).
  • Assay Standardization : Use identical cell lines (ATCC-verified) and buffer conditions (pH, ionic strength).
  • Meta-Analysis : Compare data across studies using tools like RevMan to account for experimental variability .

Q. What strategies optimize reaction conditions for gram-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading.
  • In-Line Monitoring : Implement PAT tools (e.g., ReactIR) to track intermediate formation in real time.
  • Workflow Efficiency : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) .

Q. Which analytical techniques best assess purity and stability under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • Stability-Indicating HPLC : Use C18 columns with PDA detection to monitor degradation products (e.g., hydrolyzed acetamide).
  • TGA/DSC : Characterize thermal decomposition profiles .

Q. How to design enzymatic inhibition assays with high sensitivity for this compound?

  • Methodological Answer :
  • Fluorogenic Substrates : Use substrates like FITC-casein for protease assays (λex_{ex} 485 nm, λem_{em} 535 nm).
  • Z’-Factor Optimization : Ensure Z’ > 0.5 by minimizing DMSO concentration (<1%) and using positive controls (e.g., staurosporine for kinases).
  • SPR Biosensing : Measure real-time binding kinetics to immobilized targets .

Q. What is the role of the fluorophenyl group in modulating biological activity?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs with H, Cl, or CF3_3 substituents; assess logP (octanol-water) and membrane permeability.
  • Electrostatic Potential Maps : Calculate partial charges (Mulliken analysis) to evaluate fluorine’s electron-withdrawing effects.
  • In Vivo PK/PD : Compare bioavailability and target engagement in rodent models .

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